

# Application Notes and Protocols: Measuring Dusquetide's Binding Affinity to p62

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dusquetide*

Cat. No.: *B607227*

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## Introduction

**Dusquetide**, a first-in-class innate defense regulator (IDR), modulates the innate immune response by binding to the scaffold protein p62 (also known as sequestosome-1 or SQSTM1). [1][2][3] This interaction is crucial for **Dusquetide**'s therapeutic effects, which include reducing inflammation and enhancing the clearance of bacterial infections.[1] Understanding the binding affinity and kinetics of the **Dusquetide**-p62 interaction is paramount for structure-activity relationship (SAR) studies, lead optimization, and the overall development of **Dusquetide** and its analogs.

These application notes provide detailed protocols for key techniques used to measure the binding affinity of **Dusquetide** to p62, enabling researchers to quantitatively assess this critical molecular interaction. The methodologies described are based on established techniques for characterizing peptide-protein interactions and specific findings related to **Dusquetide**.

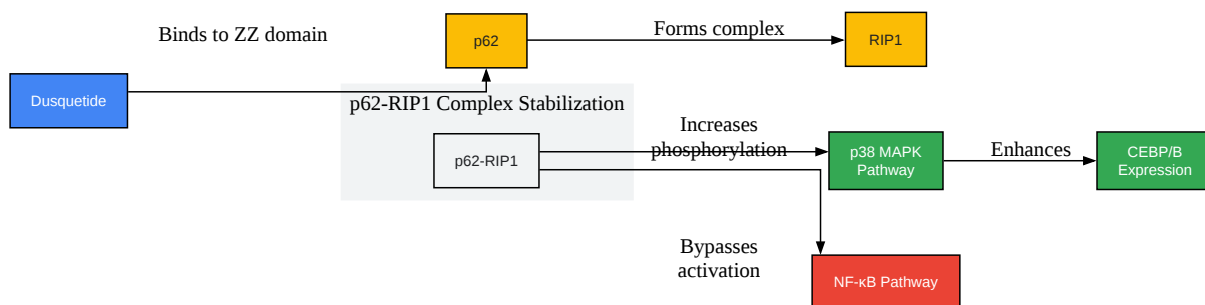
## Quantitative Data Summary

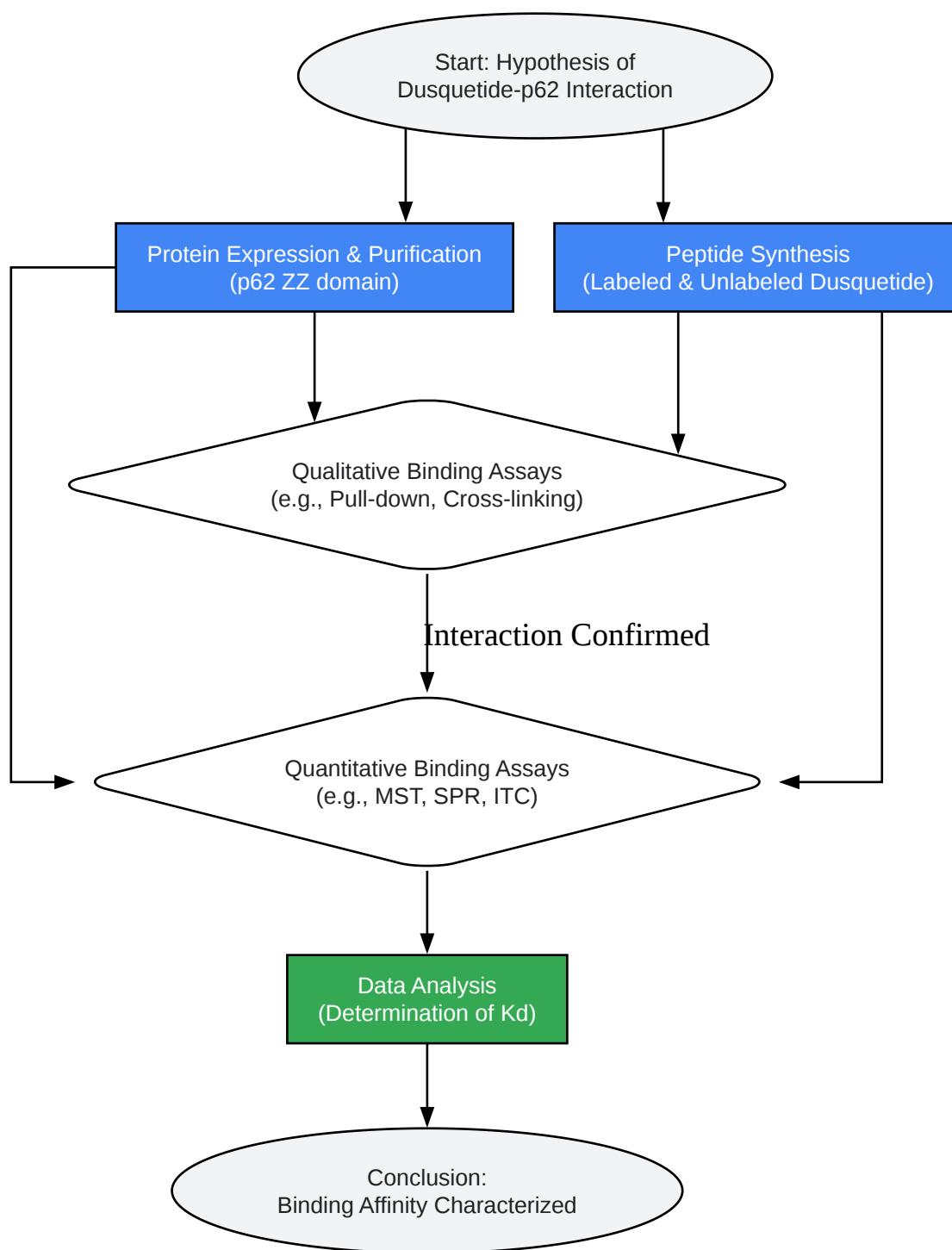
The binding of **Dusquetide** to the ZZ domain of p62 is characterized by a strong affinity, as determined by multiple biophysical techniques. Both electrostatic and hydrophobic contacts contribute to the stability of the complex.[4][5] The following table summarizes the reported quantitative binding data.

| Technique                       | Ligand                                    | Analyte       | Dissociation Constant (Kd) | Reference           |
|---------------------------------|---|---------------|----------------------------|---------------------|
| Microscale Thermophoresis (MST) | C-terminal fluorescein-labeled Dusquetide | p62 ZZ domain | 0.8 $\mu$ M                | <a href="#">[4]</a> |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway modulated by **Dusquetide**'s binding to p62 and a general experimental workflow for determining binding affinity.





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